molecular formula C20H24N2O3 B13819644 (5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol

(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol

Cat. No.: B13819644
M. Wt: 340.4 g/mol
InChI Key: GBBIANHNFAPFOH-UHFFFAOYSA-N
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Description

(5-Ethenyl-1-azabicyclo[222]octan-2-yl)-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol is a complex organic compound with a unique structure that combines a bicyclic azabicyclooctane moiety with a methoxy-substituted quinolinium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol typically involves multiple steps. One common approach is to start with the preparation of the azabicyclooctane core, followed by the introduction of the quinolinium moiety. The reaction conditions often require the use of specific solvents, catalysts, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can help in achieving consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The quinolinium ion can be reduced to a quinoline derivative.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield a quinolinium carboxylic acid, while reduction of the quinolinium ion can produce a quinoline derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to interact with various biological targets makes it a valuable tool in drug discovery and development.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure and reactivity profile make it a candidate for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile component in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of (5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol involves its interaction with specific molecular targets. The quinolinium ion can interact with nucleic acids and proteins, affecting their function. The azabicyclooctane moiety can modulate the compound’s binding affinity and specificity, enhancing its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Quinolinium Derivatives: Compounds with similar quinolinium structures, such as 6-methoxyquinolinium, share some reactivity and biological activity.

    Azabicyclooctane Derivatives: Compounds like 1-azabicyclo[2.2.2]octane exhibit similar structural features and can undergo comparable chemical reactions.

Uniqueness

What sets (5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol apart is the combination of the azabicyclooctane and quinolinium moieties in a single molecule. This unique structure provides a distinct reactivity profile and potential for diverse applications in various fields.

Properties

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol

InChI

InChI=1S/C20H24N2O3/c1-3-13-12-21-8-6-14(13)10-19(21)20(23)16-7-9-22(24)18-5-4-15(25-2)11-17(16)18/h3-5,7,9,11,13-14,19-20,23H,1,6,8,10,12H2,2H3

InChI Key

GBBIANHNFAPFOH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C[N+](=C2C=C1)[O-])C(C3CC4CCN3CC4C=C)O

Origin of Product

United States

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